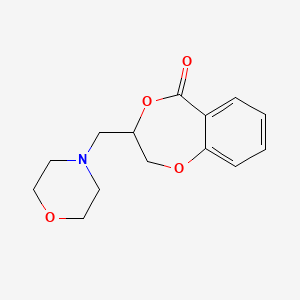
2,3-Dihydro-3-(4-morpholinylmethyl)-5H-1,4-benzodioxepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-3-(4-morpholinylmethyl)-5H-1,4-benzodioxepin-5-one is a complex organic compound that belongs to the class of benzodioxepins This compound is characterized by a benzodioxepin ring system fused with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(4-morpholinylmethyl)-5H-1,4-benzodioxepin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide under basic conditions to form the benzodioxepin ring.
Introduction of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the benzodioxepin intermediate.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired this compound compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-(4-morpholinylmethyl)-5H-1,4-benzodioxepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2,3-Dihydro-3-(4-morpholinylmethyl)-5H-1,4-benzodioxepin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-(4-morpholinylmethyl)-5H-1,4-benzodioxepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzodioxepin Derivatives: Compounds with similar benzodioxepin ring systems but different substituents.
Morpholine Derivatives: Compounds containing the morpholine moiety with different core structures.
Uniqueness
2,3-Dihydro-3-(4-morpholinylmethyl)-5H-1,4-benzodioxepin-5-one is unique due to the combination of the benzodioxepin ring and the morpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
22891-58-3 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxepin-5-one |
InChI |
InChI=1S/C14H17NO4/c16-14-12-3-1-2-4-13(12)18-10-11(19-14)9-15-5-7-17-8-6-15/h1-4,11H,5-10H2 |
InChI Key |
XCOIWJLLEWEBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2COC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















